Voxtalisib

Catalog No.
S548982
CAS No.
934493-76-2
M.F
C13H14N6O
M. Wt
270.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voxtalisib

CAS Number

934493-76-2

Product Name

Voxtalisib

IUPAC Name

2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

InChI

InChI=1S/C13H14N6O/c1-3-19-11-8(7(2)16-13(14)17-11)6-9(12(19)20)10-4-5-15-18-10/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17)

InChI Key

RGHYDLZMTYDBDT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO.

Synonyms

XL765; XL 765; XL-765; SAR245409; SAR245409; SAR 245409; Voxtalisib.

Canonical SMILES

CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N

The exact mass of the compound Voxtalisib is 270.122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of pyrazolopyridine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Voxtalisib (CAS 934493-76-2), also known as SAR245409 or XL765, is a highly selective, orally bioavailable, ATP-competitive dual inhibitor targeting pan-class I phosphoinositide 3-kinases (PI3K α, β, γ, δ) and the mammalian target of rapamycin (mTORC1 and mTORC2). In procurement and material selection, Voxtalisib is prioritized for oncology and signal transduction research where simultaneous blockade of both nodes is required to prevent the compensatory feedback loops commonly induced by single-target inhibitors. Unlike broader-spectrum kinase inhibitors, Voxtalisib exhibits strict selectivity over a panel of 130 other protein kinases, making it a high-fidelity tool compound for isolating PI3K/mTOR-specific mechanisms such as ER stress-dependent apoptosis and tumor microenvironment modulation [1].

Substituting Voxtalisib with a pan-PI3K-only inhibitor, such as Buparlisib (BKM120), fails in applications requiring complete pathway suppression, as isolated PI3K inhibition leaves mTORC1/2 active, triggering rapid compensatory survival signaling. Conversely, substituting Voxtalisib with other dual PI3K/mTOR inhibitors like Dactolisib (BEZ235) alters the pharmacokinetic and toxicity profile; Voxtalisib possesses a distinctly short in vivo half-life (~4.6 hours) without significant steady-state accumulation, which is critical for experimental designs requiring rapid washout or precise temporal dosing. Furthermore, generic substitution in assay preparation often leads to catastrophic precipitation; Voxtalisib is highly hydrophobic and will crash out of solution if standard DMSO-to-aqueous dilution protocols are used, necessitating specific PEG/Tween-based co-solvent formulations for reliable in vivo and in vitro dosing[1].

Dual Target Potency vs. PI3K-Only Inhibitors

Voxtalisib provides potent dual inhibition across the PI3K/mTOR axis, which is required to overcome resistance mechanisms. When compared to the pan-PI3K inhibitor Buparlisib (BKM120), Voxtalisib demonstrates superior potency against the PI3Kγ isoform (IC50 = 9 nM vs. 262 nM) while simultaneously inhibiting mTOR (IC50 = 157 nM). Buparlisib exhibits reduced to negligible potency against mTOR, making it unsuitable for assays requiring complete suppression of downstream p70S6K and 4EBP1 signaling .

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataVoxtalisib: PI3Kγ IC50 = 9 nM; mTOR IC50 = 157 nM
Comparator Or BaselineBuparlisib (BKM120): PI3Kγ IC50 = 262 nM; mTOR = Reduced/Negligible
Quantified Difference29-fold higher potency against PI3Kγ and active mTOR suppression vs. negligible mTOR activity.
ConditionsCell-free kinase assay

Procurement of Voxtalisib is essential when researchers must simultaneously block PI3K and mTOR to prevent the compensatory pathway reactivation that occurs with PI3K-only inhibitors.

In Vivo Pharmacokinetic Clearance and Temporal Control

Unlike many targeted kinase inhibitors that exhibit prolonged retention and cumulative toxicity, Voxtalisib features a relatively short steady-state half-life. In clinical and in vivo pharmacokinetic evaluations, orally administered Voxtalisib demonstrated a mean terminal half-life of 4.61 hours with a median time to maximum concentration of 2.0 hours, resulting in no significant steady-state accumulation upon repeated dosing[1].

Evidence DimensionSteady-state half-life (t1/2)
Target Compound DataVoxtalisib: Mean 4.61 hours
Comparator Or BaselineStandard long-half-life inhibitors (Baseline): Prolonged accumulation
Quantified DifferenceRapid clearance within ~4.6 hours preventing steady-state accumulation.
ConditionsIn vivo / Clinical pharmacokinetic expansion cohort (50 mg oral dosing)

This specific PK profile allows researchers to design strictly timed in vivo dosing schedules with rapid washout periods, minimizing off-target cumulative toxicity in sensitive animal models.

Formulation Requirements for Aqueous Processability

Voxtalisib is highly hydrophobic and prone to precipitation when DMSO stock solutions are diluted directly into aqueous buffers or cell culture media. To maintain a stable 1 mg/mL working solution, a specific co-solvent formulation is required. Standard protocols establish that a homogeneous suspension/solution can be achieved by combining the compound with 30% PEG400, 0.5% Tween 80, 5% Propylene glycol, and 64.5% aqueous buffer (ddH2O/saline) .

Evidence DimensionAqueous Solubility / Formulation Stability
Target Compound DataVoxtalisib: Stable at 1 mg/mL in PEG400/Tween80/Propylene Glycol co-solvent system
Comparator Or BaselineDirect DMSO-to-aqueous dilution: Rapid precipitation and assay failure
Quantified DifferenceTransition from insoluble precipitate to a stable 1 mg/mL working solution.
ConditionsPreparation of 1 mL working solution from DMSO stock

Buyers must secure appropriate co-solvents alongside Voxtalisib procurement, as standard aqueous dilution will result in compound precipitation and irreproducible assay data.

Dual-Node Blockade in Xenograft Models

Due to its potent dual inhibition of PI3K and mTOR, Voxtalisib is the preferred agent for in vivo glioblastoma and lymphoma xenograft models where single-node inhibitors (like Buparlisib) fail due to compensatory feedback loops. Its short 4.6-hour half-life allows for precise daily dosing regimens without the confounding variables of steady-state drug accumulation [1].

Mechanistic Studies of ER Stress-Dependent Apoptosis

Voxtalisib is uniquely suited for isolating the mechanisms of ER stress-mediated DR5 activation in tumor cells. Because it effectively inhibits mTOR (unlike pan-PI3K-only alternatives), researchers use it to prove that ER stress induction in these models is primarily driven by mTOR suppression rather than PI3K blockade alone [2].

Prodrug and Parenteral Formulation Development

Because the parent Voxtalisib molecule exhibits poor aqueous solubility (requiring PEG/Tween co-solvents), it serves as a strict baseline comparator in pharmaceutical formulation research. Industrial buyers procure Voxtalisib as the reference standard when developing and validating highly soluble phosphate ester prodrugs or novel nanoparticle delivery systems designed for intravenous immuno-oncology therapies[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

270.12290909 Da

Monoisotopic Mass

270.12290909 Da

Heavy Atom Count

20

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CVL1685GPH

Drug Indication

For the treatment of various forms of cancer.

Pharmacology

Voxtalisib is an orally bioavailable small molecule targeting the phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. Voxtalisib inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cell populations. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion in response to nutrient and energy deprivation. Accordingly, this agent maybe more potent compared to an agent that inhibits either PI3K kinase or mTOR kinase alone.

Mechanism of Action

XL765 inhibits the activity of phosphoinositide-3 kinase (PI3K), which is frequently activated in tumors and promotes cell growth, survival and resistance to chemotherapy and radiotherapy. XL765 also inhibits mammalian target of rapamycin (mTOR), which also is activated frequently in human tumors and plays a central role in tumor cell growth. XL765 potently inhibits Class I PI3K isoforms and mTOR.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Other CAS

934493-76-2

Absorption Distribution and Excretion

Orally available

Wikipedia

Voxtalisib

Dates

Last modified: 08-15-2023
1: Thijssen R, Ter Burg J, van Bochove GG, de Rooij MF, Kuil A, Jansen MH, Kuijpers TW, Baars JW, Virone-Oddos A, Spaargaren M, Egile C, van Oers MH, Eldering E, Kersten MJ, Kater AP. The pan phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor SAR245409 (voxtalisib/XL765) blocks survival, adhesion and proliferation of primary chronic lymphocytic leukemia cells. Leukemia. 2016 Sep;30(9):1963. doi: 10.1038/leu.2016.184. PubMed PMID: 27600169.
2: Vogel KR, Ainslie GR, Gibson KM. mTOR inhibitors rescue premature lethality and attenuate dysregulation of GABAergic/glutamatergic transcription in murine succinate semialdehyde dehydrogenase deficiency (SSADHD), a disorder of GABA metabolism. J Inherit Metab Dis. 2016 Nov;39(6):877-886. Epub 2016 Aug 12. PubMed PMID: 27518770; PubMed Central PMCID: PMC5114712.
3: Awan FT, Gore L, Gao L, Sharma J, Lager J, Costa LJ. Phase Ib trial of the PI3K/mTOR inhibitor voxtalisib (SAR245409) in combination with chemoimmunotherapy in patients with relapsed or refractory B-cell malignancies. Br J Haematol. 2016 Oct;175(1):55-65. doi: 10.1111/bjh.14181. Epub 2016 Jun 13. PubMed PMID: 27293194.
4: Inaba K, Oda K, Aoki K, Sone K, Ikeda Y, Miyasaka A, Kashiyama T, Fukuda T, Makii C, Arimoto T, Wada-Hiraike O, Kawana K, Yano T, Osuga Y, Fujii T. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging. Oncotarget. 2016 May 17;7(20):29577-91. doi: 10.18632/oncotarget.8807. PubMed PMID: 27102436; PubMed Central PMCID: PMC5045418.
5: Radoul M, Chaumeil MM, Eriksson P, Wang AS, Phillips JJ, Ronen SM. MR Studies of Glioblastoma Models Treated with Dual PI3K/mTOR Inhibitor and Temozolomide:Metabolic Changes Are Associated with Enhanced Survival. Mol Cancer Ther. 2016 May;15(5):1113-22. doi: 10.1158/1535-7163.MCT-15-0769. Epub 2016 Feb 16. PubMed PMID: 26883274; PubMed Central PMCID: PMC4873419.
6: Lee J, Galloway R, Grandjean G, Jacob J, Humphries J, Bartholomeusz C, Goodstal S, Lim B, Bartholomeusz G, Ueno NT, Rao A. Comprehensive Two- and Three-Dimensional RNAi Screening Identifies PI3K Inhibition as a Complement to MEK Inhibitor AS703026 for Combination Treatment of Triple-Negative Breast Cancer. J Cancer. 2015 Oct 28;6(12):1306-19. doi: 10.7150/jca.13266. eCollection 2015. PubMed PMID: 26640591; PubMed Central PMCID: PMC4643087.
7: Blackwell K, Burris H, Gomez P, Lynn Henry N, Isakoff S, Campana F, Gao L, Jiang J, Macé S, Tolaney SM. Phase I/II dose-escalation study of PI3K inhibitors pilaralisib or voxtalisib in combination with letrozole in patients with hormone-receptor-positive and HER2-negative metastatic breast cancer refractory to a non-steroidal aromatase inhibitor. Breast Cancer Res Treat. 2015 Nov;154(2):287-97. doi: 10.1007/s10549-015-3615-9. Epub 2015 Oct 24. PubMed PMID: 26497877.
8: Thijssen R, Ter Burg J, van Bochove GG, de Rooij MF, Kuil A, Jansen MH, Kuijpers TW, Baars JW, Virone-Oddos A, Spaargaren M, Egile C, van Oers MH, Eldering E, Kersten MJ, Kater AP. The pan phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor SAR245409 (voxtalisib/XL765) blocks survival, adhesion and proliferation of primary chronic lymphocytic leukemia cells. Leukemia. 2016 Feb;30(2):337-45. doi: 10.1038/leu.2015.241. Epub 2015 Sep 4. PubMed PMID: 26338274.
9: Gravina GL, Mancini A, Scarsella L, Colapietro A, Jitariuc A, Vitale F, Marampon F, Ricevuto E, Festuccia C. Dual PI3K/mTOR inhibitor, XL765 (SAR245409), shows superior effects to sole PI3K [XL147 (SAR245408)] or mTOR [rapamycin] inhibition in prostate cancer cell models. Tumour Biol. 2016 Jan;37(1):341-51. doi: 10.1007/s13277-015-3725-3. Epub 2015 Jul 29. PubMed PMID: 26219891.
10: Durbas M, Horwacik I, Boratyn E, Kamycka E, Rokita H. GD2 ganglioside specific antibody treatment downregulates PI3K/Akt/mTOR signaling network in human neuroblastoma cell lines. Int J Oncol. 2015 Sep;47(3):1143-59. doi: 10.3892/ijo.2015.3070. Epub 2015 Jul 2. PubMed PMID: 26134970.
11: Inaba K, Oda K, Ikeda Y, Sone K, Miyasaka A, Kashiyama T, Fukuda T, Uehara Y, Arimoto T, Kuramoto H, Wada-Hiraike O, Kawana K, Yano T, Osuga Y, Fujii T. Antitumor activity of a combination of dual PI3K/mTOR inhibitor SAR245409 and selective MEK1/2 inhibitor pimasertib in endometrial carcinomas. Gynecol Oncol. 2015 Aug;138(2):323-31. doi: 10.1016/j.ygyno.2015.05.031. Epub 2015 May 29. PubMed PMID: 26033306.
12: Wen PY, Omuro A, Ahluwalia MS, Fathallah-Shaykh HM, Mohile N, Lager JJ, Laird AD, Tang J, Jiang J, Egile C, Cloughesy TF. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma. Neuro Oncol. 2015 Sep;17(9):1275-83. doi: 10.1093/neuonc/nov083. Epub 2015 May 26. PubMed PMID: 26019185; PubMed Central PMCID: PMC4588757.
13: Papadopoulos KP, Egile C, Ruiz-Soto R, Jiang J, Shi W, Bentzien F, Rasco D, Abrisqueta P, Vose JM, Tabernero J. Efficacy, safety, pharmacokinetics and pharmacodynamics of SAR245409 (voxtalisib, XL765), an orally administered phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor: a phase 1 expansion cohort in patients with relapsed or refractory lymphoma. Leuk Lymphoma. 2015 Jun;56(6):1763-70. doi: 10.3109/10428194.2014.974040. Epub 2014 Nov 19. PubMed PMID: 25300944.
14: Yu P, Laird AD, Du X, Wu J, Won KA, Yamaguchi K, Hsu PP, Qian F, Jaeger CT, Zhang W, Buhr CA, Shen P, Abulafia W, Chen J, Young J, Plonowski A, Yakes FM, Chu F, Lee M, Bentzien F, Lam ST, Dale S, Matthews DJ, Lamb P, Foster P. Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway. Mol Cancer Ther. 2014 May;13(5):1078-91. doi: 10.1158/1535-7163.MCT-13-0709. Epub 2014 Mar 14. PubMed PMID: 24634413.
15: Papadopoulos KP, Tabernero J, Markman B, Patnaik A, Tolcher AW, Baselga J, Shi W, Egile C, Ruiz-Soto R, Laird AD, Miles D, Lorusso PM. Phase I safety, pharmacokinetic, and pharmacodynamic study of SAR245409 (XL765), a novel, orally administered PI3K/mTOR inhibitor in patients with advanced solid tumors. Clin Cancer Res. 2014 May 1;20(9):2445-56. doi: 10.1158/1078-0432.CCR-13-2403. Epub 2014 Feb 28. PubMed PMID: 24583798.
16: Jänne PA, Cohen RB, Laird AD, Macé S, Engelman JA, Ruiz-Soto R, Rockich K, Xu J, Shapiro GI, Martinez P, Felip E. Phase I safety and pharmacokinetic study of the PI3K/mTOR inhibitor SAR245409 (XL765) in combination with erlotinib in patients with advanced solid tumors. J Thorac Oncol. 2014 Mar;9(3):316-23. doi: 10.1097/JTO.0000000000000088. PubMed PMID: 24496004.
17: Dai C, Zhang B, Liu X, Ma S, Yang Y, Yao Y, Feng M, Bao X, Li G, Wang J, Guo K, Ma W, Xing B, Lian W, Xiao J, Cai F, Zhang H, Wang R. Inhibition of PI3K/AKT/mTOR pathway enhances temozolomide-induced cytotoxicity in pituitary adenoma cell lines in vitro and xenografted pituitary adenoma in female nude mice. Endocrinology. 2013 Mar;154(3):1247-59. doi: 10.1210/en.2012-1908. Epub 2013 Feb 5. PubMed PMID: 23384836.
18: Ghadimi MP, Lopez G, Torres KE, Belousov R, Young ED, Liu J, Brewer KJ, Hoffman A, Lusby K, Lazar AJ, Pollock RE, Lev D. Targeting the PI3K/mTOR axis, alone and in combination with autophagy blockade, for the treatment of malignant peripheral nerve sheath tumors. Mol Cancer Ther. 2012 Aug;11(8):1758-69. doi: 10.1158/1535-7163.MCT-12-0015. Epub 2012 Jul 30. PubMed PMID: 22848094; PubMed Central PMCID: PMC3416967.
19: Mirzoeva OK, Hann B, Hom YK, Debnath J, Aftab D, Shokat K, Korn WM. Autophagy suppression promotes apoptotic cell death in response to inhibition of the PI3K-mTOR pathway in pancreatic adenocarcinoma. J Mol Med (Berl). 2011 Sep;89(9):877-89. doi: 10.1007/s00109-011-0774-y. Epub 2011 Jun 16. PubMed PMID: 21678117.
20: Prasad G, Sottero T, Yang X, Mueller S, James CD, Weiss WA, Polley MY, Ozawa T, Berger MS, Aftab DT, Prados MD, Haas-Kogan DA. Inhibition of PI3K/mTOR pathways in glioblastoma and implications for combination therapy with temozolomide. Neuro Oncol. 2011 Apr;13(4):384-92. doi: 10.1093/neuonc/noq193. Epub 2011 Feb 11. PubMed PMID: 21317208; PubMed Central PMCID: PMC3064692.

Explore Compound Types